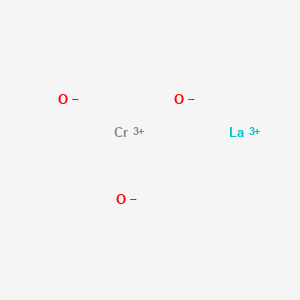
Chromium lanthanum trioxide
Description
Chromium Lanthanum Trioxide (CrLaO3) is a compound composed of chromium, lanthanum, and oxygen. It has a perovskite crystal structure and is commonly used in scientific research applications. This compound is known for its unique properties, including its high thermal stability, chemical inertness, and electronic conductivity. In
Scientific Research Applications
Trace Element Analysis in Chromium Compounds : Chromium(III) can be quantitatively coprecipitated with lanthanum hydroxide for the analysis of chromium metal and chromium disilicide, allowing for the determination of trace elements like As, Co, Cu, Fe, Mn, Ni, Ti, V, Zn, and Zr. This method provides an efficient way to analyze impurities in high-purity chromium metal and chromium disilicide (Kujirai, Yamada, & Hasegawa, 1993).
Solid Oxide Fuel Cells (SOFC) Applications : Lanthanum nickelate is studied as a cathode material in SOFCs to mitigate chromium poisoning, demonstrating higher tolerance compared to standard cathodes. This is attributed to reduced chromium deposition in lanthanum nickelate (Gong, Wang, Banner, Basu, Pal, & Gopalan, 2019).
Catalytic Properties in Methane Oxidation : Substituted lanthanum chromites show varying catalytic behaviors for direct methane oxidation in SOFC anode materials, depending on the substituents used. Ni-substituted powders are particularly active towards CH4 oxidation (Sfeir et al., 2001).
Corrosion Inhibition of Aluminium Alloys : Lanthanide compounds, including lanthanum compounds, are investigated as environmentally-friendly corrosion inhibitors of aluminium alloys, presenting low toxicity and protective capacity as alternatives to chromates (Bethencourt et al., 1998).
Interconnector Applications in SOFCs : Lanthanum chromite, LaCrO3, is suitable for use as an interconnector in SOFCs due to its good electrical conductivity and resistance to environmental conditions. Additives like cobalt and strontium can improve its sintering properties (Setz, Corrêa, Paiva-santos, & Homem de Mello-Castanho, 2006).
Chromium Oxide in Lithium Batteries : Chromium trioxide can be calcined to produce Cr2O5, which demonstrates high energy density and good cyclability as a cathode material in rechargeable lithium batteries (Feng et al., 2013).
properties
IUPAC Name |
chromium(3+);lanthanum(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.La.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYLSJDPENHSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Cr+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrLaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923254 | |
| Record name | Chromium(3+) lanthanum oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.900 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green odorless powder; [MSDSonline] | |
| Record name | Lanthanum chromite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chromium lanthanum trioxide | |
CAS RN |
12017-94-6 | |
| Record name | Chromium lanthanum oxide (CrLaO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium lanthanum oxide (CrLaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(3+) lanthanum oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium lanthanum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





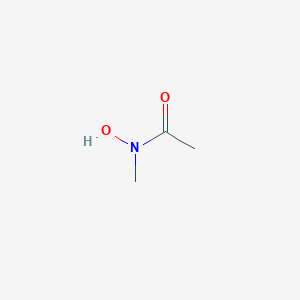
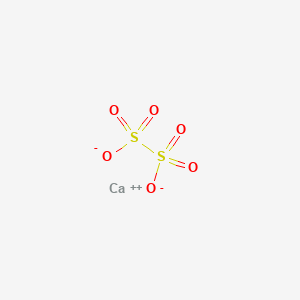
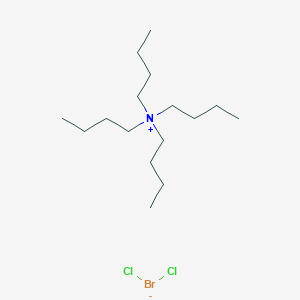

![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)



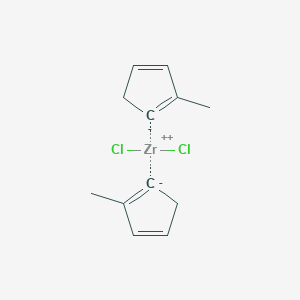

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)
